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Compound of Interest

Compound Name: MRX-2843

Cat. No.: B609337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

MRX-2843, a potent dual inhibitor of MERTK and FLT3 kinases. The information is compiled for

an audience with a strong background in oncology, pharmacology, and drug development. This

document details the kinase inhibition spectrum of MRX-2843, outlines relevant experimental

methodologies, and visualizes the key signaling pathways affected.

Introduction to MRX-2843
MRX-2843 is an orally bioavailable, ATP-competitive, type 1 small-molecule inhibitor of

receptor tyrosine kinases (RTKs).[1] It was developed as a dual inhibitor of Tyrosine-protein

kinase Mer (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] Both MERTK and FLT3

are implicated in the proliferation and survival of various cancer cells, particularly in acute

myeloid leukemia (AML).[1] MRX-2843's mechanism of action involves the inhibition of ligand-

dependent phosphorylation and activation of MERTK and FLT3, which in turn blocks their

downstream signaling pathways, leading to the induction of apoptosis in tumor cells

overexpressing these kinases.[4]

Kinase Selectivity Profile
The kinase selectivity of a small molecule inhibitor is a critical determinant of its therapeutic

window and potential off-target effects. MRX-2843 has been profiled against a broad panel of

kinases to ascertain its selectivity.
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Primary Targets and Potency
MRX-2843 demonstrates high potency against its primary targets, MERTK and FLT3, with

additional activity against other members of the TAM (Tyro3, Axl, MERTK) family of receptor

tyrosine kinases.

Kinase IC50 (nM)

FLT3 0.64

MERTK 1.3

Axl 15

Tyro3 17

Table 1: IC50 values of MRX-2843 against primary and TAM-family kinases. The half-maximal

inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a

specific biological or biochemical function.

Comprehensive Kinome Scan Analysis
To provide a broader view of its selectivity, MRX-2843 was screened against a panel of 468

kinases at a concentration of 1 µM. The results are presented as percent inhibition, with a

lower percentage indicating greater selectivity (less inhibition of off-target kinases).
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Kinase Percent Inhibition at 1 µM

MERTK 100

FLT3 100

TYRO3 99

AXL 99

DDR1 98

FLT4 98

KIT 97

MEK5 96

MST4 96

CAMKK2 95

FLT1 95

GCK 95

KHS1 95

LOK 95

MINK 95

TNIK 95

TRKA 95

TRKB 95

TRKC 95

ZAK 95

CSF1R 94

DDR2 94

KHS2 94
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SLK 94

TNK1 94

FMS 93

MAP4K5 93

RET 93

STK33 93

YSK1 93

CLK1 92

CLK2 92

CLK3 92

LTK 92

STK22D 92

TNK2 92

MAP4K3 91

TESK1 91

TIE2 91

DRAK1 90

EPHA1 90

EPHA2 90

EPHA3 90

EPHA4 90

EPHA5 90

EPHA6 90

EPHA7 90
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EPHA8 90

EPHB1 90

EPHB2 90

EPHB3 90

EPHB4 90

GAK 90

MAP4K2 90

MYO3A 90

MYO3B 90

PDGFRa 90

PDGFRb 90

PHKG1 90

PHKG2 90

PLK4 90

ROS1 90

SIK 90

SIK2 90

STK16 90

STK3 90

STK35 90

STK4 90

TNNI3K 90

VEGFR2 90
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Table 2: Kinome scan data for MRX-2843. The table displays kinases with ≥90% inhibition at a

1 µM concentration of MRX-2843. Data is sourced from the supplementary materials of

Minson, K.A., et al. (2016). JCI Insight.

Experimental Protocols
This section provides an overview of the methodologies used to characterize the kinase

selectivity and cellular effects of MRX-2843.

Biochemical Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic

activity of a purified kinase.

Objective: To determine the IC50 value of MRX-2843 against a panel of purified kinases.

General Protocol:

Reagents:

Purified recombinant kinase

Kinase-specific substrate (peptide or protein)

ATP (Adenosine triphosphate)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

MRX-2843 (serially diluted)

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactive [γ-³²P]ATP)

Procedure:

1. Prepare a reaction mixture containing the purified kinase and its specific substrate in the

assay buffer.

2. Add serial dilutions of MRX-2843 or vehicle control (DMSO) to the reaction mixture.
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3. Pre-incubate the kinase and inhibitor for a defined period (e.g., 10-30 minutes) at room

temperature to allow for binding.

4. Initiate the kinase reaction by adding ATP. The concentration of ATP is typically kept at or

near the Km for the specific kinase to ensure sensitivity for ATP-competitive inhibitors.

5. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled

temperature (e.g., 30°C).

6. Stop the reaction by adding a stopping solution (e.g., EDTA).

7. Quantify the kinase activity by measuring the amount of phosphorylated substrate or the

amount of ADP produced. The detection method will depend on the assay format used.

8. Plot the percentage of kinase inhibition against the logarithm of the MRX-2843
concentration.

9. Calculate the IC50 value using a non-linear regression analysis.
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Biochemical Kinase Inhibition Assay Workflow
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This method is used to assess the inhibitory effect of MRX-2843 on the phosphorylation of its

target kinases and downstream signaling proteins within a cellular context.

Objective: To determine the dose-dependent inhibition of MERTK and FLT3 phosphorylation by

MRX-2843 in cancer cell lines.

General Protocol:

Cell Culture and Treatment:

Culture cancer cell lines known to express MERTK and/or FLT3 (e.g., Kasumi-1 for

MERTK, MOLM-14 for FLT3) in appropriate media.

Seed cells and allow them to adhere or grow to a suitable confluency.

Treat cells with increasing concentrations of MRX-2843 or vehicle control (DMSO) for a

specified duration (e.g., 1-2 hours).

Cell Lysis:

Harvest the cells and wash with ice-cold PBS.

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with

protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

Clarify the lysates by centrifugation to remove cellular debris.

Immunoprecipitation (for low abundance proteins like MERTK):

Incubate the cell lysate with a primary antibody specific for the target kinase (e.g., anti-

MERTK antibody) overnight at 4°C.

Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.

Wash the beads several times with lysis buffer to remove non-specific binding.

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
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SDS-PAGE and Western Blotting:

Separate the protein lysates or immunoprecipitated samples by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to

prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for the phosphorylated form of the

target kinase (e.g., anti-phospho-MERTK) or downstream signaling proteins (e.g., anti-

phospho-STAT5, anti-phospho-ERK).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Strip the membrane and re-probe with an antibody for the total protein to ensure equal

loading.
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Signaling Pathway Inhibition
MRX-2843 exerts its anti-cancer effects by inhibiting the signaling cascades downstream of

MERTK and FLT3.

MERTK Signaling Pathway
MERTK is a member of the TAM family of receptor tyrosine kinases. Its activation by ligands

such as Gas6 and Protein S leads to the autophosphorylation of the intracellular kinase

domain. This triggers the recruitment of adaptor proteins and the activation of several pro-

survival and proliferative signaling pathways. MRX-2843 blocks this initial autophosphorylation

step, thereby inhibiting all downstream signaling.
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MERTK Signaling Pathway Inhibition by MRX-2843

FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase crucial for normal hematopoiesis. In certain leukemias,

activating mutations in FLT3 lead to its constitutive activation, promoting uncontrolled cell

growth and survival. MRX-2843 inhibits both wild-type and mutated FLT3, blocking its

downstream signaling through key pathways.
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MRX-2843 is a potent and selective dual inhibitor of MERTK and FLT3 kinases. Its well-defined

selectivity profile, coupled with its ability to potently inhibit key oncogenic signaling pathways,

underscores its potential as a therapeutic agent in cancers driven by these kinases, such as

acute myeloid leukemia. The data and protocols presented in this guide provide a

comprehensive technical resource for researchers and drug development professionals

working with MRX-2843 and related kinase inhibitors. Further investigation into the in vivo

efficacy and safety profile of MRX-2843 is warranted to fully elucidate its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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